molecular formula C7H11F B13423863 1-Heptyne, 7-fluoro- CAS No. 353-15-1

1-Heptyne, 7-fluoro-

Cat. No.: B13423863
CAS No.: 353-15-1
M. Wt: 114.16 g/mol
InChI Key: RIUFVBVJZNDZOJ-UHFFFAOYSA-N
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Description

1-Heptyne, 7-fluoro- is an organic compound with the molecular formula C₇H₁₁F. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The presence of a fluorine atom at the seventh position adds unique properties to this compound, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptyne, 7-fluoro- can be synthesized through various organic synthesis techniques. One common method involves the reaction of a hexyl halide with sodium acetylide, producing the desired alkyne . This reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 1-Heptyne, 7-fluoro- often involves large-scale organic synthesis techniques. The use of catalysts such as palladium or platinum can enhance the efficiency of the reaction, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Heptyne, 7-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Heptyne, 7-fluoro- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of 1-Heptyne, 7-fluoro- involves its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and its ability to form stable intermediates. The carbon-carbon triple bond allows for the formation of reactive intermediates, which can participate in various chemical reactions .

Comparison with Similar Compounds

Uniqueness: 1-Heptyne, 7-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it valuable in specific applications where fluorinated compounds are desired .

Biological Activity

1-Heptyne, 7-fluoro- (C7H11F) is a fluorinated alkyne that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and applications in various fields such as pharmacology and toxicology.

1-Heptyne, 7-fluoro- is characterized by the presence of a fluorine atom at the seventh carbon of a heptyne chain. This structural modification can influence its reactivity and biological interactions. The compound's molecular structure can be represented as follows:

C7H11F\text{C}_7\text{H}_{11}\text{F}

Synthesis Methods

The synthesis of 1-heptyne, 7-fluoro- has been achieved through various methods, including:

  • Photocatalytic Reactions : Using Rose Bengal as a photocatalyst, 1-heptyne can be subjected to perfluorohexylation reactions, yielding derivatives with enhanced biological activity. For example, the reaction conditions yielded an 80% yield of product with exclusive E-isomer formation .
  • Hydrogenation : The compound can also be synthesized through hydrogenation processes involving ω-fluoroalkynes .

Biological Activity

The biological activity of 1-heptyne, 7-fluoro- has been studied in several contexts:

Anticancer Activity

Research indicates that certain fluorinated alkynes exhibit significant anticancer properties. For instance, derivatives of similar fluorinated compounds have shown strong anti-tumor activity in vitro and in vivo. These compounds interact with DNA and can induce apoptosis in cancer cells .

Case Study : A study demonstrated that fluorinated derivatives reduced proliferation and migration of HeLa cells more than non-cancerous cell lines, suggesting selective cytotoxicity towards cancer cells .

Toxicological Profile

Fluorinated compounds are often evaluated for their toxicological effects. Studies on 1-heptyne, 7-fluoro- have indicated potential toxicity at higher concentrations, necessitating careful evaluation in therapeutic contexts. The compound's interactions with biological systems can lead to reactive intermediates that may pose risks .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of 1-heptyne, 7-fluoro-, and its biological activity has been explored through SAR studies. Modifications in the aliphatic chain length and the position of the fluorine atom have been shown to influence the compound's potency against specific biological targets.

Modification Effect on Activity
Increase in chain lengthEnhanced lipophilicity and cellular uptake
Position of fluorineAlters binding affinity to target enzymes

The mechanisms through which 1-heptyne, 7-fluoro- exerts its biological effects are still under investigation. However, it is hypothesized that:

  • DNA Interaction : Similar compounds have shown non-intercalative binding to DNA, which may lead to disruption of replication processes in cancer cells .
  • Enzyme Inhibition : Fluorinated alkynes may inhibit specific enzymes involved in cell signaling pathways related to growth and survival.

Properties

CAS No.

353-15-1

Molecular Formula

C7H11F

Molecular Weight

114.16 g/mol

IUPAC Name

7-fluorohept-1-yne

InChI

InChI=1S/C7H11F/c1-2-3-4-5-6-7-8/h1H,3-7H2

InChI Key

RIUFVBVJZNDZOJ-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCF

Origin of Product

United States

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